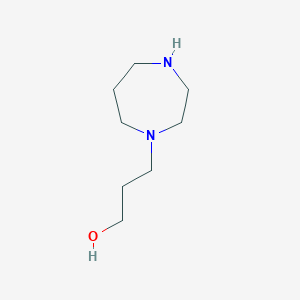

3-(1,4-Diazepan-1-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53427-66-0 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-(1,4-diazepan-1-yl)propan-1-ol |

InChI |

InChI=1S/C8H18N2O/c11-8-2-6-10-5-1-3-9-4-7-10/h9,11H,1-8H2 |

InChI Key |

NCCYQWDCLLSCCT-UHFFFAOYSA-N |

SMILES |

C1CNCCN(C1)CCCO |

Canonical SMILES |

C1CNCCN(C1)CCCO |

Origin of Product |

United States |

The Significance of the 1,4 Diazepane Scaffold in Contemporary Chemical Research

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. jocpr.comnih.gov This seven-membered heterocyclic ring containing two nitrogen atoms has demonstrated considerable utility in drug design, with its derivatives exhibiting a wide spectrum of biological activities. jocpr.combenthamscience.com

Historically, the related 1,4-benzodiazepine (B1214927) class, which features a fused benzene (B151609) ring, gained prominence with the advent of drugs like diazepam, known for its anxiolytic, anticonvulsant, and sedative properties. nih.govnih.govwikipedia.org This success spurred extensive research into other diazepine-containing structures. The 1,4-diazepane scaffold itself has been integral to the development of novel therapeutic agents. For instance, derivatives have been designed as factor Xa inhibitors with potent anticoagulant and antithrombotic activity, highlighting their potential in treating cardiovascular diseases. nih.gov The versatility of this scaffold allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. ulaval.ca Research has shown that compounds incorporating this ring system can target a variety of biological entities, including enzymes and G-protein coupled receptors. nih.gov

An Overview of Propanol Containing Moieties in Bioactive Compounds

The propanol (B110389) group, specifically the propan-1-ol or n-propanol moiety, is a common feature in many bioactive compounds and pharmaceuticals. wikipedia.orgbyjus.com This primary alcohol functional group can significantly influence a molecule's physical and chemical properties, such as solubility and its ability to participate in hydrogen bonding. These characteristics are crucial for a drug's interaction with biological targets.

A prime example of a propanol-containing drug is propranolol (B1214883), a non-selective beta-blocker used to treat hypertension, angina, and other cardiovascular conditions. nih.govdrugbank.comwikipedia.orgopenaccessjournals.com The propanolamine (B44665) structure within propranolol is key to its mechanism of action, which involves blocking beta-adrenergic receptors. openaccessjournals.com The hydroxyl group of the propanol moiety can form critical interactions within the binding sites of receptors and enzymes. nih.gov Furthermore, the propanol side chain can be modified to alter the compound's pharmacokinetic profile. The presence of this functional group is also seen in various natural and synthetic compounds with a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govnih.gov

Structural Characterization and Conformational Analysis of 3 1,4 Diazepan 1 Yl Propan 1 Ol

Crystallographic Studies on 1,4-Diazepane Derivatives for Solid-State Conformation

Conformational Preferences and Dynamics of the Seven-Membered 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a flexible heterocyclic system with a complex conformational landscape. Unlike rigid six-membered rings, the diazepane ring can exist as a dynamic equilibrium of several low-energy conformers in solution. nih.gov

Computational and Theoretical Investigations of 3 1,4 Diazepan 1 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic properties of a molecule, which in turn govern its stability, structure, and reactivity. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

For 3-(1,4-Diazepan-1-yl)propan-1-ol, such calculations can elucidate key aspects of its electronic character. The process typically involves creating a 3D model of the molecule and performing calculations using a specified level of theory (e.g., Density Functional Theory - DFT) and a basis set. chemrxiv.org The outputs provide a wealth of information.

Key Electronic Structure Descriptors:

Electron Distribution and Electrostatic Potential: Calculations can map the electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The nitrogen atoms of the diazepane ring and the oxygen of the alcohol group are expected to be regions of high electron density, making them likely sites for hydrogen bonding and interaction with electrophiles.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Reactivity Indices: From the electronic structure, various reactivity descriptors can be calculated. These indices help predict how and where a molecule will react. For instance, Fukui functions can be used to identify the most likely sites for nucleophilic or electrophilic attack with greater precision than a simple electrostatic potential map.

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles remain a standard approach for characterizing novel chemical entities. researchgate.netchemrxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

While quantum calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This is particularly important for flexible molecules like this compound, which can adopt numerous shapes or conformations.

Conformational Sampling: The flexibility of the seven-membered diazepane ring and the rotatable bonds in the propanol (B110389) side chain mean the molecule does not exist in a single, rigid state. MD simulations can explore the potential energy surface of the molecule to identify stable low-energy conformations. nih.gov By simulating the molecule in a solvent (typically water) at a given temperature and pressure, a trajectory of its movements is generated. nih.govnih.gov Analysis of this trajectory reveals the most populated conformational states and the transitions between them. For this molecule, key conformational variables would include the puckering of the diazepane ring (e.g., chair, boat, twist-boat conformations) and the torsion angles of the propanol tail.

Ligand-Target Interactions: MD simulations are a cornerstone of drug discovery for studying how a potential drug molecule (a ligand) interacts with its biological target, such as a protein or receptor. nih.govunibo.it After an initial binding pose is predicted by molecular docking, an MD simulation is run on the ligand-target complex. nih.gov This simulation assesses the stability of the binding pose. nih.gov Key insights from this analysis include:

Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored over time. A stable RMSD suggests the ligand remains securely in the binding pocket. nih.gov

Key Interacting Residues: The simulation reveals which amino acid residues in the target protein form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a more accurate measure of binding affinity than docking scores alone. nih.gov

The table below illustrates the types of data that would be generated from an MD simulation studying the interaction of this compound with a hypothetical protein target.

| Analysis Type | Metric | Typical Finding for a Stable Complex | Interpretation |

| Stability Analysis | Ligand RMSD | Fluctuates around a low value (e.g., < 2 Å) after initial equilibration. | The ligand maintains a stable binding mode within the target's active site. |

| Interaction Analysis | Hydrogen Bond Occupancy | Certain residues (e.g., Asp120, Ser205) show >80% occupancy. | These residues form strong, persistent hydrogen bonds crucial for binding. |

| Energy Calculation | Binding Free Energy (ΔGbind) | A large negative value (e.g., -45 kcal/mol). | The binding is thermodynamically favorable and strong. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov Instead of testing every compound, QSAR models can predict the activity of new, untested molecules based on their structural features. rutgers.edu

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of structurally related molecules with experimentally measured biological activity (e.g., IC₅₀ values) is required. For this compound, this would involve a series of diazepane derivatives. rsc.org

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using both an internal test set and, ideally, an external set of molecules not used in model creation. nih.govnih.gov A reliable QSAR model must have high correlation coefficients (r²) and predictive validation scores (q²). nih.gov

For benzodiazepines, a related class of compounds containing a diazepine (B8756704) ring, QSAR models have successfully correlated molecular descriptors with their binding affinity to GABA-A receptors. nih.gov These models often find that properties like lipophilicity (logP) and specific electronic and steric features are critical for activity. nih.govresearchgate.net A validated QSAR model could be used to predict the biological activity of this compound, providing a valuable hypothesis for experimental testing.

The following table shows a hypothetical set of descriptors and activity for a QSAR study.

| Compound | Molecular Weight | LogP | Number of H-bond Donors | Predicted Activity (log1/C) | Experimental Activity (log1/C) |

| Derivative 1 | 186.28 | 1.2 | 2 | 7.5 | 7.3 |

| Derivative 2 | 200.31 | 1.5 | 2 | 7.9 | 8.0 |

| Derivative 3 | 172.25 | 0.9 | 3 | 6.8 | 6.9 |

| This compound | 158.24 | -0.2 | 2 | (Predicted) | (To be tested) |

Molecular Docking and Virtual Screening for Target Binding Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. plos.org The primary goal is to predict the binding mode and affinity, often represented by a docking score. als-journal.com

Molecular Docking Process: The process requires the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site, evaluating each pose using a scoring function. The scoring function estimates the binding energy, with lower scores (more negative values) typically indicating better binding affinity. nih.gov The results can reveal plausible binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. als-journal.com

Virtual Screening: Virtual screening expands on this by docking a large library of compounds against a single protein target to identify potential "hits" that are most likely to bind. nih.govnih.gov This allows for the rapid and cost-effective screening of thousands or even millions of compounds in silico. als-journal.com For instance, a library of diazepane derivatives could be screened against a specific enzyme or receptor to prioritize a smaller number of compounds for laboratory synthesis and testing. nih.govnih.gov

A study involving virtual screening of CNS-targeted libraries to find inhibitors for butyrylcholinesterase (BChE) successfully identified a hit compound containing a 6-hydroxy-1,4-diazepan-2-one scaffold, which is structurally related to this compound. nih.gov This highlights the utility of the approach for this chemical class.

Below is a sample data table representing the output of a docking study.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | Hypothetical Kinase | -8.2 | Tyr150, Asp210, Leu85 | H-bond with Tyr150, Salt bridge with Asp210, Hydrophobic contact with Leu85 |

| Analog 1 | Hypothetical Kinase | -7.5 | Tyr150, Leu85 | H-bond with Tyr150, Hydrophobic contact with Leu85 |

| Analog 2 | Hypothetical Kinase | -9.1 | Tyr150, Asp210, Leu85, Val90 | H-bond with Tyr150, Salt bridge with Asp210, Hydrophobic contacts with Leu85 and Val90 |

| Reference Inhibitor | Hypothetical Kinase | -9.5 | Tyr150, Asp210, Leu85, Val90 | H-bond with Tyr150, Salt bridge with Asp210, Hydrophobic contacts with Leu85 and Val90 |

In Vitro Biological Activity Research and Mechanistic Studies

Elucidation of Molecular Mechanisms of Action for 1,4-Diazepane Derivatives

The therapeutic effects of 1,4-diazepane derivatives are rooted in their specific interactions with molecular targets. Understanding these mechanisms at a molecular level is crucial for the development of novel and more effective therapeutic agents.

Ligand-Receptor Binding Affinity Profiling and Selectivity

Studies have demonstrated that 1,4-diazepane and its analogues exhibit significant binding affinity and selectivity for various receptors, playing a key role in their pharmacological profiles. For instance, a high-throughput screening campaign identified 1,4-diazepane compounds as potent Cannabinoid receptor 2 (CB2) agonists with excellent selectivity against the Cannabinoid receptor 1 (CB1) nih.gov.

Furthermore, 1,4-benzodiazepine (B1214927) antagonists have been shown to selectively bind to cholecystokinin receptors (CCK1R and CCK2R), with their binding affinity influenced by the stereochemistry of their side chains nih.gov. Molecular docking studies of 1,4-benzodiazepine derivatives with the GABA-A receptor have also been conducted to evaluate their binding affinity, which is a key factor in their central nervous system activity benthamscience.com. Research has also identified high-affinity ligands for 'diazepam-insensitive' benzodiazepine receptors, expanding the known targets for this class of compounds nih.gov.

Table 1: Ligand-Receptor Binding Affinity of 1,4-Diazepane and Benzodiazepine Derivatives

| Compound Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| 1,4-Diazepane derivatives | Cannabinoid Receptor 2 (CB2) | Potent agonists with high selectivity over CB1. | nih.gov |

| 1,4-Benzodiazepine antagonists | Cholecystokinin Receptors (CCK1R and CCK2R) | Stereochemistry-dependent selective binding. | nih.gov |

| 1,4-Benzodiazepine derivatives | GABA-A Receptor | Docking studies revealed good binding affinity, correlating with CNS activity. | benthamscience.com |

| 1,4-Diazepine carboxylates (Ro 19-4603, Ro 16-6028, Ro 15-3505) | 'Diazepam-insensitive' Benzodiazepine Receptors | Possess high affinities with Ki values of approximately 2.6-20 nM. | nih.gov |

Enzyme Inhibition Assays and Kinetic Characterization

In addition to receptor binding, 1,4-diazepane derivatives have been found to act as enzyme inhibitors. A notable example is the discovery of 1,4-diazepane-2-ones as novel inhibitors of the lymphocyte function-associated antigen-1 (LFA-1), an important target for inflammatory and autoimmune diseases. Optimization of these compounds has led to high-affinity antagonists of the LFA-1/ICAM-1 interaction, with IC50 values in the nanomolar range doi.org.

Table 2: Enzyme Inhibition by 1,4-Diazepane Derivatives

| Compound | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| Compound 18d | LFA-1 | 110 nM | doi.org |

| Compound 18e | LFA-1 | 70 nM | doi.org |

In vitro Assessment of Biological Effects for Synthesized Analogues

The therapeutic potential of synthesized 1,4-diazepane analogues has been further explored through a variety of in vitro assays to assess their biological effects.

Antimicrobial Activity Studies against Pathogenic Microorganisms

Several novel 1H-1,4-diazepine derivatives have been synthesized and screened for their antimicrobial and antifungal activities. These compounds have shown activity against various pathogenic microorganisms, including Staphylococcus aureus, Klebsiella pneumoniae, Aspergillus niger, and Candida albicans ias.ac.inresearchgate.net. For instance, newly synthesized spiropiperidinyl-1,2,4-triazolidin-3-thiones, which incorporate a piperidine ring that can be considered a related cyclic amine structure, exhibited potent in vitro antibacterial activity against E. coli and P. aeruginosa, and antifungal activity against Candida-6, A. niger, and A. flavus nih.gov. The antibacterial activity of diazepam itself has also been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), showing a minimum inhibitory concentration (MIC) of 256 µg/mL and an ability to reduce the viability of biofilms nih.gov.

Table 3: Antimicrobial Activity of 1,4-Diazepine and Related Derivatives

| Compound Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Novel 1H-1,4-diazepines | Staphylococcus aureus, Klebsiella pneumoniae | Antibacterial activity observed. | ias.ac.inresearchgate.net |

| Novel 1H-1,4-diazepines | Aspergillus niger, Candida albicans | Antifungal activity observed. | ias.ac.inresearchgate.net |

| Spiropiperidinyl-1,2,4-triazolidin-3-thiones | E. coli, P. aeruginosa | Potent in vitro antibacterial activity. | nih.gov |

| Spiropiperidinyl-1,2,4-triazolidin-3-thiones | Candida-6, A. niger, A. flavus | Potent in vitro antifungal activity. | nih.gov |

| Diazepam | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC of 256 µg/mL. | nih.gov |

Antimalarial Activity Evaluation in Parasite Strains

The search for new antimalarial agents has led to the investigation of various heterocyclic compounds, including those with a propanol (B110389) side chain. A study on 1-aryl-3-substituted propanol derivatives revealed significant in vitro antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum (3D7), with twelve of the tested compounds showing an IC50 lower than 1 µM nih.govnih.govsemanticscholar.org. Furthermore, a benzodiazepine derivative from the Malaria Box collection was identified as a fast-acting in vitro inhibitor of parasite growth and showed an additive effect when combined with artesunate nih.gov.

Table 4: Antimalarial Activity of Propanol and Benzodiazepine Derivatives

| Compound Class | Parasite Strain | Activity (IC50) | Reference |

|---|---|---|---|

| 1-Aryl-3-substituted propanol derivatives | Plasmodium falciparum (3D7) | Multiple compounds with IC50 < 1 µM. | nih.govnih.govsemanticscholar.org |

| Benzodiazepine derivative (from Malaria Box) | Plasmodium falciparum | Fast-acting inhibitor. | nih.gov |

Neurobiological Activity Profiling (e.g., modulation of neural targets)

The neurobiological activity of 1,4-benzodiazepine derivatives is well-established, primarily through their modulation of the GABA-A receptor benthamscience.comresearchgate.net. Diazepam and other benzodiazepines act as positive allosteric modulators of the GABA-A receptor complex, enhancing the inhibitory effects of GABA in the central nervous system, which underlies their anxiolytic, anticonvulsant, and sedative properties nih.gov. The binding of these compounds to the benzodiazepine site on the GABA-A receptor has been extensively studied to understand their mechanism of action and to identify new ligands with potentially improved therapeutic profiles nih.gov.

In vitro Anticancer Activity Screening in Cell Lines (cytotoxicity, proliferation inhibition)

The in vitro anticancer activity of compounds structurally related to 3-(1,4-Diazepan-1-yl)propan-1-ol has been a subject of scientific investigation, with various derivatives of the 1,4-diazepane scaffold demonstrating a range of cytotoxic and antiproliferative effects against several human cancer cell lines.

A study focused on a series of newly synthesized benzo[b] blrcl.orgdiazepines (compounds A-1 to C-4) which were evaluated for their anticancer activity against three human cancer cell lines: HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), using the MTT assay. The results indicated that all the tested compounds exhibited significant anticancer activity, with compounds B1-4 showing the most notable effects against the MCF-7 cell line nih.gov.

In another research endeavor, a series of 32 new 4-ethyl-1H-benzo[b] blrcl.orgdiazepin-2(3H)-ones were synthesized and 11 of these compounds were screened for their cytotoxic activities against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. One particular analog, compound 9, demonstrated the highest cytotoxicity with IC50 values of 16.19 ± 1.35 and 17.16 ± 1.54 μM against HCT-116 and MCF-7 cells, respectively nih.govmdpi.com. The majority of the evaluated compounds in this series showed noteworthy cytotoxic effects against these cell lines nih.gov.

Furthermore, a novel series of five 7-(1,4-diazepan)-substituted researchgate.netoxazolo[4,5-d]pyrimidines underwent anticancer activity evaluation against 60 cancer cell lines by the National Cancer Institute. Two compounds in this series, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl researchgate.netoxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl researchgate.netoxazolo[4,5-d]pyrimidine, were particularly effective. They displayed significant growth inhibitory activity with GI50 values in the range of 0.9-1.9 μM, cytostatic activity (TGI) at 2.1-3.6 μM, and cytotoxic activity (LC50) at 5.9-7.4 μM across the tested cancer subpanels researchgate.net.

Conversely, a different study on a new series of diazepane-containing derivatives designed as σR ligands found that these compounds did not induce significant toxicity in the cancer cell lines tested nih.gov. This highlights the chemical diversity and the varied biological responses of derivatives based on the 1,4-diazepane core.

The broader class of 1,4-benzodiazepines has also been a source of compounds with antiproliferative properties. Novel 1,4-benzodiazepine compounds have been synthesized and evaluated for their ability to inhibit tumor cell proliferation, with some showing activities in the micromolar range nih.gov. It has been reported that the benzodiazepine ring can exert cytostatic, differentiative, and apoptotic effects on a wide array of tumor cell lines researchgate.net. For instance, Diazepam, a well-known benzodiazepine, has been shown to inhibit the proliferation of human glioblastoma T98G cells in a dose-dependent and time-dependent manner researchgate.netnih.gov.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Analog 9 | HCT-116 | 16.19 ± 1.35 |

| MCF-7 | 17.16 ± 1.54 |

| Activity | Concentration Range (μM) |

|---|---|

| Growth Inhibitory (GI50) | 0.9 - 1.9 |

| Cytostatic (TGI) | 2.1 - 3.6 |

| Cytotoxic (LC50) | 5.9 - 7.4 |

Investigation of Modulation of Specific Biochemical Pathways

Research into the mechanisms of action of 1,4-diazepane and related benzodiazepine derivatives has pointed towards their ability to modulate specific biochemical pathways, contributing to their observed anticancer effects.

One of the well-studied benzodiazepines, Diazepam, has been found to inhibit the proliferation of human glioblastoma cells by inducing a G0/G1 phase cell cycle arrest. This effect was found to be independent of central or peripheral benzodiazepine receptors, as it was not reversed by their respective antagonists, flumazenil and PK11195 researchgate.netnih.gov. The G0/G1 arrest was associated with a decrease in the phosphorylation of the Retinoblastoma (Rb) protein nih.gov. This suggests a mechanism of action that involves interference with the cell cycle machinery.

The broader family of benzodiazepines is known to exert its effects through interaction with various receptors and channels. They act as positive allosteric modulators of the γ-aminobutyric acid (GABA)-A receptor nih.gov. While this is their primary mechanism for neurotropic effects, the anticancer activities may involve other pathways. Studies have indicated that diazepam and its metabolites can regulate cellular processes fundamental to cancer development, such as apoptosis, proliferation, and angiogenesis, potentially through interactions with GABAA receptors, mitochondrial channels, and calcium signaling pathways blrcl.org.

Furthermore, a series of novel diazepane-containing derivatives have been synthesized as sigma receptor (σR) ligands. Among these, the benzofurane derivative 2c demonstrated high affinity for the σ1R, and molecular dynamic simulations confirmed a strong interaction with the active site of this receptor nih.gov. The σ1R is a chaperone protein located at the mitochondria-associated ER membranes and can translocate to the plasma membrane, suggesting a potential mechanism of action involving the modulation of sigma receptor-mediated signaling pathways nih.gov.

Comprehensive Structure-Activity Relationship (SAR) Analysis for Biological Properties

The structure-activity relationship (SAR) of 1,4-diazepane and benzodiazepine derivatives has been a key area of investigation to optimize their biological activities, including their anticancer properties. These studies have revealed that modifications at various positions of the diazepine and fused rings can significantly influence their potency and selectivity.

For the broader class of 1,4-benzodiazepines, SAR studies have been extensively discussed, particularly concerning their effects as antianxiety and anticonvulsant agents chemisgroup.us. While these studies are not directly focused on anticancer activity, they provide valuable insights into the structural requirements for biological activity. It has been noted that very little alteration is possible on the benzene (B151609) ring, whereas the diazepine ring is more amenable to modifications chemisgroup.us.

In the context of anticancer activity, preliminary SAR studies on novel 1,4-benzodiazepine compounds helped to identify critical motifs for antiproliferative activity. This led to the discovery of a compound that was selective for a melanoma cell line known for its resistance to chemotherapy nih.gov.

A study on a new series of benzo[b] blrcl.orgdiazepines (A-1 to C-4) screened against cancer cell lines provides insights into their SAR. The varying activities of these compounds against HepG2, HeLa, and MCF-7 cell lines suggest that the nature and position of substituents on the benzodiazepine scaffold are crucial for their cytotoxic effects nih.gov.

Furthermore, the SAR of 1,4-benzodiazepines has been explored through computational methods. A Quantitative Structure-Activity Relationship (QSAR) analysis of 76 benzodiazepine molecules, including 1,4-benzodiazepines, identified key structural features associated with their biological activity. For instance, in the "low activity" group, the presence of substituents at the N1 position and the substitution of the core benzene ring with pyrrole or imidazole rings were observed nih.gov. Conversely, the "medium activity" group was characterized by the presence of only one substituent, typically Br or F at the C2′ or C7 position, or bulky substituents at the N1 position or on a fused imidazo/triazole ring nih.gov.

The flexibility of the diazepine ring allows it to adopt different conformations, and in some cases, fusing aromatic and heterocyclic rings to this structure has been explored to understand the effect of these conformational blockers on pharmacological activity chemisgroup.us. Different structure variation studies have shown that N-methylation and the presence of a halogen substituent are important for GABAA receptor binding researchgate.net.

Applications in Chemical Biology and Advanced Drug Discovery Research

Utilization of 3-(1,4-Diazepan-1-yl)propan-1-ol as a Privileged Scaffold for Combinatorial Library Synthesis

The 1,4-diazepane ring system is recognized by medicinal chemists as a privileged structure due to its frequent appearance in biologically active compounds. jocpr.com This makes derivatives like this compound highly valuable starting points for combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds. The power of this specific scaffold lies in its two distinct points of chemical diversity: the secondary amine within the diazepane ring and the primary alcohol of the propanol (B110389) side chain.

These functional groups serve as versatile handles for the attachment of a wide array of chemical building blocks. For instance, the secondary amine can undergo reactions such as acylation, alkylation, arylation, and reductive amination. The primary alcohol can be converted into ethers, esters, or oxidized to an aldehyde or carboxylic acid, opening up further avenues for chemical modification. This dual functionality allows for the creation of extensive and structurally diverse libraries from a single core structure. The general strategy for creating such a library is outlined below:

| Scaffold Position | Potential Reactions | Resulting Functionality |

| Diazepane Nitrogen | Acylation, Sulfonylation, Alkylation, Reductive Amination | Amides, Sulfonamides, Tertiary Amines |

| Propanol Hydroxyl | Esterification, Etherification, Oxidation | Esters, Ethers, Aldehydes, Carboxylic Acids |

This approach is conceptually similar to the successful combinatorial synthesis of 1,4-benzodiazepine (B1214927) libraries, which are fused versions of the diazepine (B8756704) ring system. researchgate.net In those libraries, different amino acids and alkylating agents were combined to produce a wide range of derivatives that were then screened for biological activity. researchgate.net Similarly, by systematically combining this compound with diverse sets of carboxylic acids, alkyl halides, or other reagents, chemists can generate a multitude of unique compounds for high-throughput screening campaigns.

Integration into Complex Polycyclic Systems and Heterocyclic Architectures

The chemical reactivity of this compound also makes it a valuable building block for the synthesis of more complex polycyclic and heterocyclic systems. The 1,4-diazepane ring itself can serve as a key component in the construction of fused ring systems, which are of great interest in medicinal chemistry for their conformational rigidity and potential for high-affinity binding to biological targets. chemisgroup.us

Several synthetic strategies can be employed to integrate this scaffold into larger architectures:

Intramolecular Cyclization: The propanol side chain can be chemically modified to include a reactive group that can then form a new ring by reacting with the second nitrogen atom of the diazepane ring. For example, converting the alcohol to a leaving group could facilitate an intramolecular nucleophilic substitution, leading to a bicyclic system.

Ring-Closing Metathesis: If an alkenyl group is introduced onto both the diazepane ring and the propanol side chain, ring-closing metathesis can be used to form a larger, bridged ring system.

Multi-component Reactions: The compound can participate in multi-component reactions where several starting materials combine in a single step to form a complex product. The amine and alcohol functionalities can both participate in such reactions, leading to highly complex and diverse heterocyclic structures.

The synthesis of fused benzodiazepines, such as triazolo-, oxadiazolo-, and oxazino-benzodiazepines, serves as a blueprint for the potential of this chemistry. nih.gov These complex systems often exhibit unique pharmacological profiles, and the ability to construct them efficiently is a significant advantage in drug discovery. mdpi.com By applying similar synthetic strategies to this compound, novel polycyclic systems with potentially valuable biological activities can be accessed. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new fused heterocyclic rings. researchgate.net

Development as Chemical Probes for Target Identification and Validation in Biological Systems

Chemical probes are essential tools in chemical biology for identifying and validating the biological targets of small molecules. An effective chemical probe typically requires three key features: a moiety that recognizes and binds to the target protein, a reactive group for covalent modification and capture of the target, and a reporter tag (e.g., a fluorescent dye or biotin) for detection and isolation.

This compound can serve as an excellent starting point for the design of such probes. The 1,4-diazepane core can act as the target-binding element, a concept supported by the fact that this scaffold is found in ligands for a variety of receptors. nih.govacs.orgnih.gov The true utility of the scaffold in probe design, however, lies in its potential for chemical modification.

To convert this compound into a chemical probe, one could:

Introduce a photoreactive group: A photoreactive group, such as a diazirine or an azide (B81097), could be attached to the diazepane ring. Upon irradiation with UV light, this group would form a highly reactive species that covalently binds to the target protein.

Attach a reporter tag: The primary alcohol of the propanol side chain is an ideal site for the attachment of a reporter tag. For example, it can be converted into an alkyne or azide to allow for "click" chemistry, a highly efficient and specific reaction for attaching fluorescent dyes or biotin. ljmu.ac.uk

The design of such probes allows for techniques like affinity-based protein profiling, where the probe is used to selectively label and identify its protein targets from a complex biological sample. This information is invaluable for understanding the mechanism of action of a drug candidate and for identifying potential off-target effects.

Pre-clinical Lead Optimization Strategies for 1,4-Diazepane-based Compounds

Once a lead compound containing the 1,4-diazepane scaffold is identified, the process of lead optimization begins. This involves fine-tuning the structure of the molecule to improve its potency, selectivity, and pharmacokinetic properties, such as metabolic stability and oral bioavailability. A significant challenge often encountered with this class of compounds is their susceptibility to metabolism by liver enzymes. nih.gov

Several strategies have been successfully employed to optimize 1,4-diazepane-based compounds. A key approach is to identify the sites on the molecule that are most prone to metabolic breakdown and then modify the structure to block these pathways. Common metabolic pathways for amines include N-dealkylation and oxidation of carbon atoms adjacent to the nitrogen.

A study on 1,4-diazepane compounds as cannabinoid receptor 2 (CB2) agonists provides a clear example of these optimization strategies. The initial lead compounds suffered from poor metabolic stability. nih.gov The researchers systematically introduced various substituents onto the diazepane ring to improve their stability in liver microsomes.

| Modification Strategy | Rationale | Example Outcome |

| Introduction of methyl groups | Steric shielding of metabolically labile positions. | A 3R-methyl derivative showed improved stability. nih.gov |

| Ring constraint/Bicyclic systems | Reducing conformational flexibility to limit access by metabolic enzymes. | Conformationally constrained analogs showed potent activity. nih.gov |

| Bioisosteric replacement | Replacing a metabolically unstable group with a more stable one that retains biological activity. pressbooks.pub | Replacing a labile N-substituent with a cyclopropyl (B3062369) group improved stability. nih.gov |

| Deuteration | Replacing hydrogen atoms at metabolic hotspots with deuterium (B1214612) to slow down metabolism due to the kinetic isotope effect. researchgate.net | Can significantly increase the biological half-life. researchgate.net |

These optimization efforts can transform a promising but flawed lead compound into a viable drug candidate. For instance, in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes, optimization of a 1,4-diazepan-2-one (B1253349) lead by adding methyl groups to the seven-membered ring resulted in highly potent and orally bioavailable drug candidates. nih.gov The knowledge gained from these studies provides a clear roadmap for the pre-clinical development of new therapeutics based on the this compound scaffold.

Future Research Directions and Emerging Paradigms for 3 1,4 Diazepan 1 Yl Propan 1 Ol

Innovations in Asymmetric Synthesis and Chiral Resolution for Enantiopure Derivatives

The development of enantiomerically pure drugs is a critical aspect of modern pharmacology, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For 1,4-diazepane derivatives, which can possess chirality at the carbon atoms of the seven-membered ring or at substituents, the generation of single enantiomers is a key area of ongoing research.

Future innovations are expected to focus on the development of novel asymmetric synthetic routes to afford enantiopure 1,4-diazepane derivatives. This includes the use of chiral catalysts in reactions such as rhodium-catalyzed asymmetric hydroamination of internal alkynes, which has been successfully applied to the synthesis of chiral 3-vinyl-1,4-benzodiazepines. nih.gov The synthesis of enantiopure 1,4-diazepanes can also be achieved from readily available chiral starting materials, such as enantiopure 1,2-diamines, which can be reacted with vinyl selenones in a Michael-initiated ring-closure reaction. nih.gov

In addition to asymmetric synthesis, advancements in chiral resolution techniques will be crucial for the separation of racemic mixtures of 1,4-diazepane derivatives. While traditional methods like the crystallization of diastereomeric salts with resolving agents such as tartaric acid are still in use, newer techniques are gaining prominence. wikipedia.org Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), has proven effective for the separation of chiral 1,4-benzodiazepines, a related class of compounds. scielo.org.mxnih.govresearchgate.net Future research will likely explore the development of more efficient and scalable chiral separation methods, including supercritical fluid chromatography (SFC) with chiral columns.

Table 1: Comparison of Chiral Separation Techniques for 1,4-Diazepane Derivatives

| Technique | Advantages | Disadvantages | Future Research Focus |

| Diastereomeric Salt Crystallization | Well-established, can be cost-effective for large scales. | Laborious, dependent on differential solubility, may require discarding one enantiomer. wikipedia.org | Development of novel and more efficient chiral resolving agents. |

| Chiral HPLC | High resolution, applicable to a wide range of compounds. scielo.org.mxnih.gov | Higher cost, limited scalability for preparative separations. | Development of more robust and selective chiral stationary phases. |

| Chiral SFC | Faster separations, lower solvent consumption than HPLC, environmentally friendly. | Higher initial instrument cost. | Broader application to diverse 1,4-diazepane scaffolds. |

Exploration of Novel and Underexplored Biological Targets for 1,4-Diazepane Scaffolds

The 1,4-diazepane scaffold has been explored for its activity against a variety of biological targets. However, a vast number of potential targets remain underexplored for this class of compounds. Future research will focus on screening libraries of 1,4-diazepane derivatives, including those derived from 3-(1,4-Diazepan-1-yl)propan-1-ol, against novel and underexplored biological targets to identify new therapeutic opportunities.

Recent studies have highlighted several promising areas for investigation. For instance, 1,4-diazepane derivatives have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govnih.gov The CB2 receptor is implicated in inflammatory and neuropathic pain, making it an attractive target for the development of non-psychoactive analgesics. Further optimization of the drug-like properties of these compounds, such as metabolic stability and solubility, is an active area of research. nih.govnih.gov

Another area of interest is the interaction of 1,4-diazepane scaffolds with sigma receptors (σR). nih.gov These receptors are involved in a variety of cellular functions and have been implicated in neurological disorders and cancer. nih.gov Novel 1,4-diazepane-based ligands have shown high affinity for both σ1 and σ2 receptor subtypes, with some derivatives exhibiting potential as antitumor agents. nih.gov

Furthermore, 1,4-diazepane scaffolds have been investigated as inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins implicated in cancer. researchgate.netnih.gov Potent inhibitors based on the 1,4-diazepane scaffold have been shown to block the growth of hormone-resistant prostate cancer cells. nih.gov

Table 2: Selected Biological Targets for 1,4-Diazepane Scaffolds

| Biological Target | Therapeutic Area | Key Findings | Future Directions |

| Cannabinoid Receptor 2 (CB2) | Pain, Inflammation | Identification of potent and selective agonists. nih.govnih.gov | Optimization of pharmacokinetic properties and in vivo efficacy studies. nih.govnih.gov |

| Sigma Receptors (σ1 and σ2) | Neurological Disorders, Cancer | Development of high-affinity ligands with potential antitumor activity. nih.gov | Elucidation of the mechanism of action and exploration of therapeutic potential in various disease models. nih.gov |

| Farnesyltransferase | Cancer | Discovery of potent inhibitors with activity against prostate cancer cells. researchgate.netnih.gov | Further structure-activity relationship studies and evaluation in other cancer types. nih.gov |

| Dipeptidyl Peptidase IV (DPP-4) | Type 2 Diabetes | Optimization of N-acyl-1,4-diazepan-2-one inhibitors. nih.gov | Development of orally bioavailable and efficacious drug candidates. nih.gov |

Application of Flow Chemistry and Continuous Synthesis for Efficient Production

The efficient and scalable synthesis of chemical compounds is a cornerstone of pharmaceutical development. Flow chemistry, or continuous manufacturing, is an emerging paradigm that offers several advantages over traditional batch synthesis, including improved safety, better process control, higher yields, and the potential for automation. nih.govscitube.io

The application of flow chemistry to the synthesis of 1,4-diazepane derivatives, including those originating from this compound, holds significant promise for future research and industrial production. Flow reactors can facilitate reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes. nih.gov

The synthesis of benzodiazepines, a structurally related class of compounds, has been successfully demonstrated in continuous flow systems. frontiersin.orgresearchgate.net These processes often involve telescoped reactions where multiple synthetic steps are performed in a continuous sequence without the need for isolation of intermediates. frontiersin.org For example, a two-step continuous flow synthesis of diazepam has been reported, achieving a high yield and purity of the final product. frontiersin.org Similar strategies can be envisioned for the efficient production of 1,4-diazepane derivatives.

Future research in this area will likely focus on the development of robust and scalable flow processes for the synthesis of the 1,4-diazepane core and its subsequent functionalization. This will involve the optimization of reaction conditions, such as temperature, pressure, and residence time, as well as the development of novel catalyst systems that are compatible with flow reactors.

Advanced Computational Drug Design for Rational Drug Discovery from this Scaffold

Computational drug design has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. frontiersin.orgyoutube.com These methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing, thereby reducing time and cost.

For the 1,4-diazepane scaffold, computational approaches can be employed at various stages of the drug discovery pipeline. Structure-based drug design (SBDD) can be utilized when the three-dimensional structure of the biological target is known. Molecular docking studies can predict the binding mode and affinity of 1,4-diazepane derivatives to the target's active site, guiding the design of more potent and selective inhibitors. frontiersin.org

In cases where the target structure is unknown, ligand-based drug design (LBDD) methods can be applied. youtube.com These approaches use the information from a set of known active compounds to build a pharmacophore model, which represents the key structural features required for biological activity. This model can then be used to screen virtual libraries of 1,4-diazepane derivatives to identify new hit compounds.

Future research will leverage the power of advanced computational techniques, including artificial intelligence and machine learning, to further enhance the efficiency of drug discovery from the 1,4-diazepane scaffold. youtube.com These methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like profiles. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex, aiding in the understanding of the mechanism of action and the design of next-generation therapeutics. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,4-Diazepan-1-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1,4-diazepane and 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of 1,4-diazepane to 3-chloropropanol) and inert atmosphere to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) improves purity (>95%). Monitoring by TLC and NMR (¹H, ¹³C) is critical to confirm intermediate formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., δ 1.6–2.1 ppm for diazepane protons, δ 3.5–3.7 ppm for hydroxyl and methylene groups) .

- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-N stretch) confirm functional groups .

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gap) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber glass vials. Stability tests (TGA/DSC) show decomposition onset at ~150°C, suggesting limited thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) to resolve disorder in the diazepane ring. Cross-validate with independent software (e.g., OLEX2) and check for twinning using PLATON . For ambiguous electron density, employ dual-space methods (SHELXD) and validate with Rfree metrics .

Q. What experimental strategies optimize the electrochemical behavior of this compound in coordination complexes?

- Methodological Answer : Use cyclic voltammetry (CHI760E, glassy carbon electrode) in non-aqueous solvents (e.g., acetonitrile) with 0.1 M TBAPF₆. Reference analogs like 7-Dpiy (a diazepane-based ligand) show redox activity at –0.3 V to +0.5 V vs. Ag/AgCl, modulated by substituent effects .

Q. How do steric and electronic factors influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Compare reaction rates using kinetic studies (UV-Vis monitoring) with varying leaving groups (e.g., Cl vs. Br) and solvents (polar aprotic vs. protic). Steric hindrance from the diazepane ring reduces reactivity by 30–40% in bulky substrates, while electron-withdrawing groups enhance leaving-group ability .

Q. What computational approaches predict the biological target interactions of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 5T3A for kinase targets). MD simulations (GROMACS, 100 ns) assess binding stability. Validate with SPR assays to measure binding affinity (KD ≤ 10 µM for active analogs) .

Key Research Challenges

- Stereochemical Control : The diazepane ring’s flexibility complicates enantiomeric resolution. Chiral HPLC (Chiralpak IA column) is recommended .

- Biological Activity : Limited data exist; prioritize in vitro assays (e.g., MIC for antimicrobial activity) with structural analogs as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.